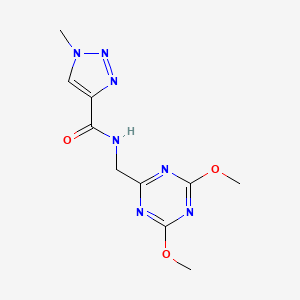

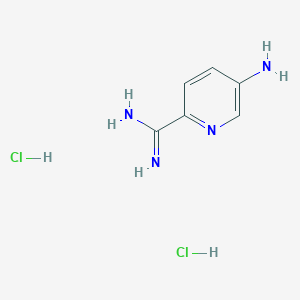

![molecular formula C9H7ClN2O2S B2890281 Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate CAS No. 2156492-06-5](/img/structure/B2890281.png)

Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their wide range of medicinal and biological properties . They have been found to exhibit high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Molecular Structure Analysis

Thiazolo[5,4-b]pyridines are characterized by a fused core scaffold that combines two potentially bioactive heterocyclic moieties, thiazole and pyridine . This structure presents multiple reactive sites, enabling wide-range modifications leading to the series of novel polyfunctional analogs .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The IC50 of a representative compound could reach 3.6 nm .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazole derivatives, including Ethyl 4-chloro-thiazolo[5,4-b]pyridine-5-carboxylate, have been studied for their potential in cancer treatment. They have shown efficacy against breast cancer cell lines, suggesting their role in the synthesis of compounds with antitumor activity .

Antimicrobial Agents

The structural motif of thiazole is present in a variety of natural products and is known for its wide range of medicinal properties. Thiazole derivatives are explored for antibacterial, antifungal, and antimicrobial applications, providing a pathway for the development of new antibiotics .

Phosphoinositide 3-Kinase Inhibition

Novel thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways. This inhibition is crucial for the development of drugs targeting cancer and other diseases where PI3K is dysregulated .

Anti-Inflammatory and Pain Therapy

Thiazole analogs are being researched for their anti-inflammatory properties and their potential use in pain therapy drugs. They may act as fibrinogenic receptor antagonists with antithrombotic activity, which is beneficial in treating chronic pain and inflammatory conditions .

Metabolic Disease Treatment

Pyrano[2,3-d]thiazoles, which can be synthesized from thiazolo[5,4-b]pyridine derivatives, show promise in drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases. These compounds could lead to new treatments for metabolic disorders .

Neuropharmacological Applications

Thiazole derivatives can serve as ligands for various receptors in the brain, including estrogen receptors and neuropeptides. They are being studied for their potential in treating neurological conditions and may inhibit enzymes involved in neurodegenerative diseases .

Wirkmechanismus

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit pi3k . The inhibition of PI3K can lead to a decrease in the phosphorylation of downstream targets, potentially leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of pi3k can affect several downstream pathways, including the akt/mtor pathway, which is involved in cell survival and proliferation .

Result of Action

The inhibition of pi3k by thiazolo[5,4-b]pyridine derivatives can potentially lead to decreased cell proliferation and survival .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-11-8-5(7(6)10)4-12-15-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELALBHMZMKYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

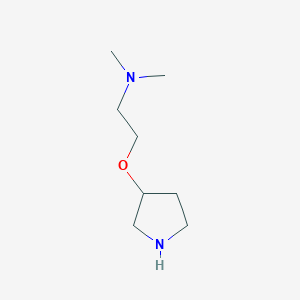

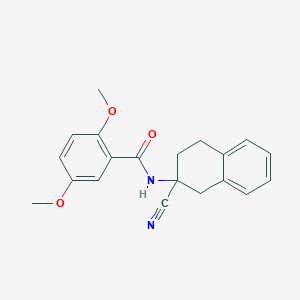

![Methyl 2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2890199.png)

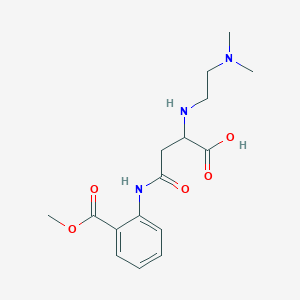

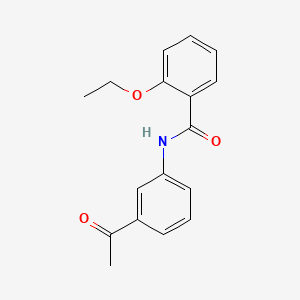

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)

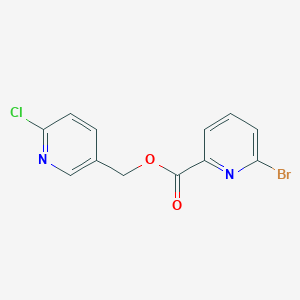

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)

![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)

![N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890212.png)

![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)

![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)